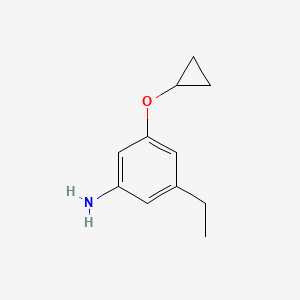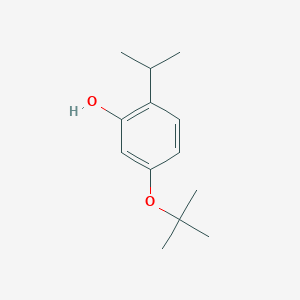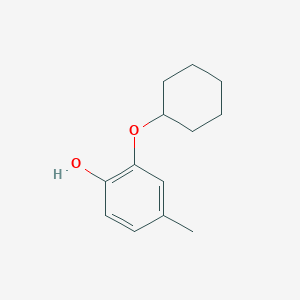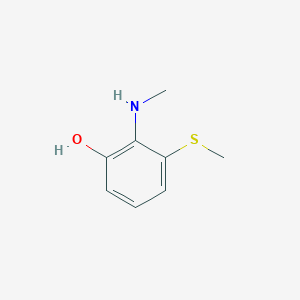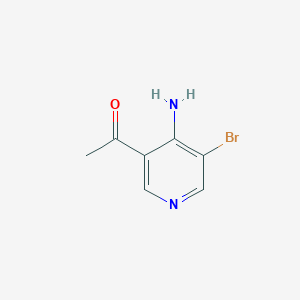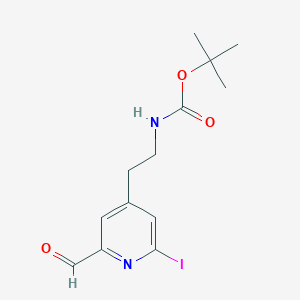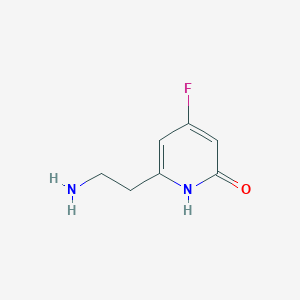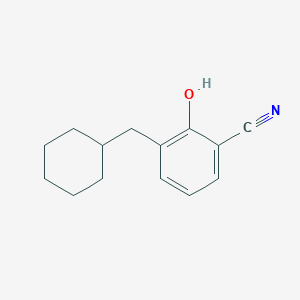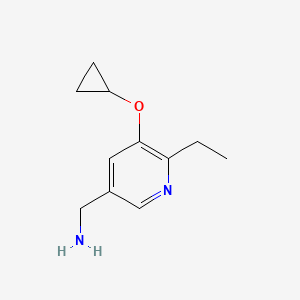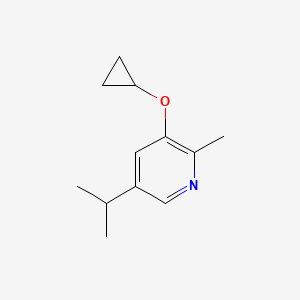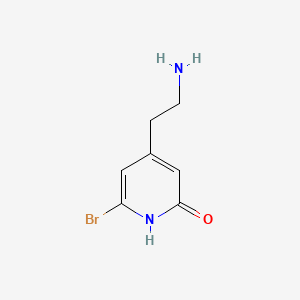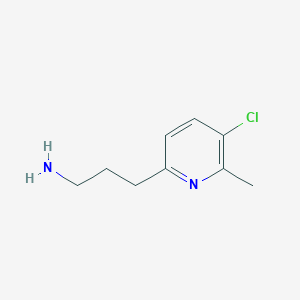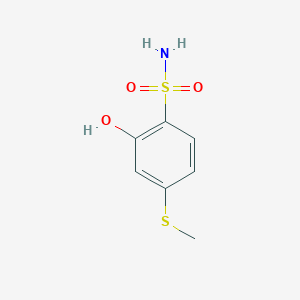
2-Hydroxy-4-(methylthio)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide is an organosulfur compound with the molecular formula C7H9NO3S2 This compound is characterized by the presence of a hydroxy group, a methylsulfanyl group, and a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Sulfonyl Chloride: The starting material, 4-methylthiophenol, is reacted with chlorosulfonic acid to form 4-(methylsulfanyl)benzenesulfonyl chloride.
Amination: The sulfonyl chloride is then reacted with ammonia or an amine to form the corresponding sulfonamide.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxy group at the 2-position of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used for the reduction of the sulfonamide group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated or nitrated derivatives.
Reduction: Corresponding amines.
Applications De Recherche Scientifique
2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the biological activity of sulfonamide derivatives, including their antimicrobial and enzyme inhibition properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzenesulfonamide: Lacks the methylsulfanyl group.
2-Hydroxy-4-(methylsulfanyl)benzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
2-Hydroxy-4-(methylsulfanyl)benzaldehyde: Contains an aldehyde group instead of a sulfonamide group.
Uniqueness
2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide is unique due to the presence of both a hydroxy group and a methylsulfanyl group on the benzene ring, along with the sulfonamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H9NO3S2 |
|---|---|
Poids moléculaire |
219.3 g/mol |
Nom IUPAC |
2-hydroxy-4-methylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S2/c1-12-5-2-3-7(6(9)4-5)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
Clé InChI |
PMKGZPUJAYMVGC-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C=C1)S(=O)(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


